molecular formula C13H14N6O3S B3012445 3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034577-01-8

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Cat. No.: B3012445
CAS No.: 2034577-01-8
M. Wt: 334.35
InChI Key: FNSAOLZEZOPABI-UHFFFAOYSA-N
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Description

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C13H14N6O3S and its molecular weight is 334.35. The purity is usually 95%.
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Biological Activity

3-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique structural arrangement that includes:

  • A pyrazine core which is known for its diverse biological activities.
  • A sulfonamide moiety linked to a pyrrolidine ring, enhancing its interaction with biological targets.
  • A carbonitrile group that may contribute to its reactivity and biological efficacy.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antitumor Activity

Research indicates that derivatives of pyrazine compounds often exhibit significant antitumor properties. For instance, similar compounds have shown inhibitory activity against various cancer cell lines, including those resistant to conventional therapies. In particular, pyrazole derivatives have been documented to inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in cancer progression .

Antiviral Properties

Compounds containing heterocycles, particularly pyrazines and imidazoles, have been explored for their antiviral potential. Studies suggest that these compounds can inhibit viral replication through interference with viral enzymes or host cell receptors. For example, certain pyrazole derivatives have demonstrated effectiveness against Hepatitis C Virus (HCV), showing promising selectivity indices and low IC50 values in vitro .

Antimicrobial Activity

The antimicrobial properties of similar heterocyclic compounds have been well-documented. Pyrazole derivatives have exhibited activity against a range of pathogens, suggesting that the compound may possess broad-spectrum antimicrobial effects. This is particularly relevant in the context of increasing antibiotic resistance .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The sulfonamide group may facilitate binding to specific enzymes involved in metabolic pathways, thereby inhibiting their activity.
  • Receptor Modulation : The compound might interact with various receptors, modulating signaling pathways related to cell proliferation and apoptosis.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA or interfere with DNA repair mechanisms, contributing to their antitumor effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of structurally related compounds:

  • Antitumor Study : A study on a series of pyrazole derivatives revealed significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231. The most effective compounds exhibited synergistic effects when combined with doxorubicin, enhancing therapeutic outcomes in resistant cell lines .
  • Antiviral Research : Research on pyrazolecarboxamide hybrids demonstrated inhibition of HCV replication at micromolar concentrations, highlighting their potential as antiviral agents .
  • Antimicrobial Evaluation : A comprehensive evaluation of various pyrazole derivatives indicated potent activity against several strains of bacteria and fungi, suggesting their utility in treating infections resistant to standard antibiotics .

Data Tables

Biological ActivityCompound TypeIC50 ValuesReference
AntitumorPyrazole Derivatives< 10 µM
AntiviralPyrazolecarboxamide Hybrids6.7 µM
AntimicrobialPyrazole DerivativesVaries

Properties

IUPAC Name

3-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O3S/c1-18-8-12(17-9-18)23(20,21)19-5-2-10(7-19)22-13-11(6-14)15-3-4-16-13/h3-4,8-10H,2,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSAOLZEZOPABI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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